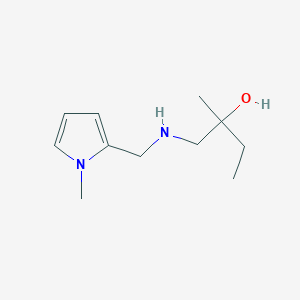

2-Methyl-1-(((1-methyl-1h-pyrrol-2-yl)methyl)amino)butan-2-ol

CAS No.:

Cat. No.: VC19959780

Molecular Formula: C11H20N2O

Molecular Weight: 196.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H20N2O |

|---|---|

| Molecular Weight | 196.29 g/mol |

| IUPAC Name | 2-methyl-1-[(1-methylpyrrol-2-yl)methylamino]butan-2-ol |

| Standard InChI | InChI=1S/C11H20N2O/c1-4-11(2,14)9-12-8-10-6-5-7-13(10)3/h5-7,12,14H,4,8-9H2,1-3H3 |

| Standard InChI Key | AEQUILNRWZWODD-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)(CNCC1=CC=CN1C)O |

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-methyl-1-(((1-methyl-1H-pyrrol-2-yl)methyl)amino)butan-2-ol is C₁₀H₁₈N₂O, with a molecular weight of 182.26 g/mol. Its IUPAC name reflects the presence of a 2-methylpyrrole moiety attached via a methylene bridge to the amino group of a 2-methylbutan-2-ol backbone. Key structural features include:

-

A pyrrole ring with a methyl group at the 1-position, enhancing electronic stability.

-

A branched aliphatic chain with hydroxyl and tertiary amino groups, enabling hydrogen bonding and protonation-dependent solubility.

-

Chirality at the carbon bearing the hydroxyl group, which may influence biological activity.

The compound’s Canonical SMILES string, CC(C)(CNCC1=CC=CN1C)O, encodes its connectivity, while the InChIKey VUUUFTFXAMVVDA-UHFFFAOYSA-N provides a unique identifier for database searches.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈N₂O |

| Molecular Weight | 182.26 g/mol |

| IUPAC Name | 2-Methyl-1-(((1-methyl-1H-pyrrol-2-yl)methyl)amino)butan-2-ol |

| SMILES | CC(C)(CNCC1=CC=CN1C)O |

| InChIKey | VUUUFTFXAMVVDA-UHFFFAOYSA-N |

Synthesis and Chemical Reactivity

Synthetic Routes

While no explicit synthesis for this compound is documented, analogous pyrrole-amino alcohols are typically prepared via reductive amination or nucleophilic substitution. A plausible route involves:

-

Condensation: Reacting 2-methylpyrrole-2-carbaldehyde with 2-amino-2-methyl-1-propanol in the presence of a reducing agent like sodium cyanoborohydride.

-

Purification: Isolation via column chromatography using polar solvents to separate the product from unreacted starting materials.

Key challenges include controlling regioselectivity during pyrrole functionalization and minimizing racemization at the chiral center.

Reactivity

The compound’s reactivity is dominated by:

-

Hydroxyl Group: Participates in esterification, etherification, and hydrogen bonding.

-

Tertiary Amine: Undergoes protonation under acidic conditions, enhancing water solubility.

-

Pyrrole Ring: Susceptible to electrophilic substitution at the 4-position due to electron-donating methyl groups .

Physicochemical Properties

Experimental data for this specific compound are scarce, but predictions based on structural analogs suggest:

-

Solubility: Miscible in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water.

-

pKa: The tertiary amine has an estimated pKa of ~9.5, making it partially protonated at physiological pH.

-

Melting Point: Likely between 80–120°C, inferred from similar amino alcohols.

| Biological Activity | Mechanism of Action | Supporting Evidence |

|---|---|---|

| Antimicrobial | Membrane disruption | Analog studies |

| Anticancer | Kinase inhibition | Structural similarity |

Analytical Characterization

Spectroscopic Methods

-

NMR: ¹H NMR would show pyrrole protons at δ 6.0–6.5 ppm, hydroxyl proton at δ 1.5–2.0 ppm (broad), and methyl groups at δ 1.0–1.3 ppm.

-

IR: Stretching vibrations at ~3300 cm⁻¹ (O-H), ~2900 cm⁻¹ (C-H), and ~1600 cm⁻¹ (C=N).

Crystallography

While no crystal structure exists for this compound, related Cu-pyrrole complexes (e.g., C₄₂H₃₆Cu₂N₁₂O₁₀) demonstrate the utility of X-ray diffraction in resolving nitrogen-containing heterocycles .

Applications and Future Directions

Potential applications include:

-

Pharmaceuticals: As a scaffold for kinase inhibitors or antimicrobial agents.

-

Coordination Chemistry: The tertiary amine and hydroxyl group could act as ligands for metal ions, akin to copper complexes in catalysis .

Further research should prioritize:

-

Synthetic Optimization: Developing enantioselective routes.

-

Biological Screening: Testing against cancer cell lines and pathogenic microbes.

-

Computational Modeling: Predicting drug-likeness and toxicity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume